4-甲基-2,3-二硝基苯酚

描述

4-Methyl-2,3-dinitrophenol is a chemical compound that belongs to the family of dinitrophenols . It is used in various biochemical studies .

Synthesis Analysis

The synthesis of 4-methyl-2,3-dinitrophenol involves the nitration of 4-methyl-3-nitrophenol in acetic acid with nitric acid at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour, diluted with water, and extracted with ethyl acetate .Molecular Structure Analysis

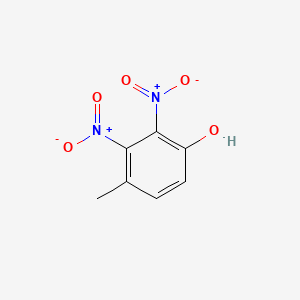

The molecular structure of 4-Methyl-2,3-dinitrophenol is represented by the formula C7H6N2O5 . The molecule contains a total of 20 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups .科学研究应用

电化学传感

4-甲基-2,3-二硝基苯酚由于其特异的氧化峰而用于电化学传感。例如,Irandoust 等人(2019 年)的研究探索了相关化合物 2-甲基-4,6-二硝基苯酚作为除草剂的电化学行为和传感。他们开发了一种使用附着在改性电极上的纳米磁芯壳的电化学传感器,证明了其在确定水样中痕量化合物的有效性(Irandoust 等人,2019 年)。

厌氧生物降解性和毒性

已经对 4-甲基-2,3-二硝基苯酚等化合物的厌氧生物降解性和毒性进行了研究,以了解其环境影响。O'Connor 和 Young(1989 年)评估了各种取代苯酚,包括 2-甲基-4,6-二硝基苯酚,对产甲烷菌的生物降解性和毒性。他们发现这些化合物的较高浓度会抑制产甲烷作用,并且抗矿化(O'Connor 和 Young,1989 年)。

环境和工业应用

2-甲基-4,6-二硝基苯酚在环境和工业背景下有各种应用。例如,Barzoki 等人(2016 年)的一项研究调查了有序介孔碳 CMK-3 用于从水溶液中吸附 2,4-二硝基苯酚。本研究突出了其在处理含有 2,4-二硝基苯酚的废水方面的潜力,展示了其在环境管理中的重要性(Barzoki 等人,2016 年)。

对生物系统的影响

还进行了研究以了解 4-甲基-2,3-二硝基苯酚对生物系统的影响。Chandand Roy(1981 年)探讨了 2,4-二硝基苯酚 (DNP) 对黑种草的影响,检查有丝分裂、DNA、RNA 和蛋白质合成的变化。他们发现 DNP 显着影响分裂频率并诱发染色体异常,同时还抑制核酸和蛋白质合成(Chand 和 Roy,1981 年)。

作用机制

Target of Action

4-Methyl-2,3-dinitrophenol, similar to its close relative 2,4-Dinitrophenol (DNP), primarily targets the mitochondria . The mitochondria play a crucial role in energy production through oxidative phosphorylation .

Mode of Action

4-Methyl-2,3-dinitrophenol acts as an uncoupler of oxidative phosphorylation in mitochondria . It carries protons across the mitochondrial inner membrane, bypassing the ATP synthase. This uncoupling leads to a rapid consumption of energy without generating ATP . The energy is instead lost as heat .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-2,3-dinitrophenol is the oxidative phosphorylation pathway in the mitochondria . By uncoupling this pathway, the compound disrupts the proton gradient required for ATP synthesis, leading to a rapid loss of ATP .

Pharmacokinetics

Studies on 2,4-dinitrophenol suggest that it exhibitsnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of the action of 4-Methyl-2,3-dinitrophenol is a rapid loss of ATP, leading to a significant increase in metabolic rate and heat production . This can lead to uncontrolled hyperthermia, and in severe cases, death .

Action Environment

The action of 4-Methyl-2,3-dinitrophenol can be influenced by environmental factors. For instance, its toxicity is greater at high ambient temperatures . Furthermore, the compound’s action may also be affected by the lipid composition of the mitochondrial membrane .

安全和危害

4-Methyl-2,3-dinitrophenol is considered hazardous. It is recommended to avoid getting it in eyes, on skin, or on clothing. It should be used only under a chemical fume hood and should not be ingested or inhaled . It is also flammable and may cause serious eye irritation and respiratory irritation .

生化分析

Biochemical Properties

It is known that dinitrophenol, a related compound, acts as an uncoupler of oxidative phosphorylation in mitochondria . This suggests that 4-Methyl-2,3-dinitrophenol may have similar properties and could interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

The cellular effects of 4-Methyl-2,3-dinitrophenol are not well-documented. Based on the properties of related compounds, it could potentially influence cell function by disrupting normal energy production processes. This could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with enzymes or cofactors involved in metabolic processes .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles within the cell, potentially through targeting signals or post-translational modifications .

属性

IUPAC Name |

4-methyl-2,3-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQCTHFRLRVNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987702 | |

| Record name | 4-Methyl-2,3-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68191-07-1 | |

| Record name | 4-Methyl-2,3-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3278685.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide](/img/structure/B3278688.png)

![5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3278699.png)

![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)